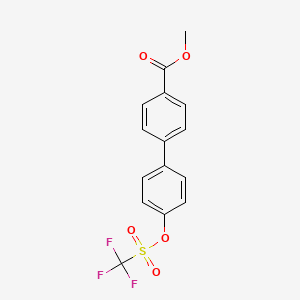

4'-(Trifluoromethylsulfonyloxy)biphenyl-4-carboxylic acid methyl ester

Description

Structure and Key Features:

4'-(Trifluoromethylsulfonyloxy)biphenyl-4-carboxylic acid methyl ester (CAS: 17763-71-2) is a biphenyl derivative featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at the 4' position and a methyl ester (-COOCH₃) at the 4 position of the biphenyl core . The trifluoromethylsulfonyloxy group is a strong electron-withdrawing substituent, conferring high reactivity as a leaving group in nucleophilic substitution reactions. The biphenyl scaffold provides structural rigidity and planar conjugation, which may influence its electronic properties and applications in synthetic chemistry or materials science.

Such methods are common for introducing sulfonate esters in aromatic systems.

Properties

Molecular Formula |

C15H11F3O5S |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

methyl 4-[4-(trifluoromethylsulfonyloxy)phenyl]benzoate |

InChI |

InChI=1S/C15H11F3O5S/c1-22-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)23-24(20,21)15(16,17)18/h2-9H,1H3 |

InChI Key |

HYTOZNATTYIITR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

Introduction of the Trifluoromethanesulfonyloxy Group: The trifluoromethanesulfonyloxy group is introduced using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-bip

Biological Activity

4'-(Trifluoromethylsulfonyloxy)biphenyl-4-carboxylic acid methyl ester, also known as methyl 4’-(trifluoromethanesulfonyloxy)-[1,1’-biphenyl]-4-carboxylate, is an organic compound characterized by its unique structural properties. The presence of a trifluoromethanesulfonyloxy group contributes to its biological activity, making it a subject of interest in pharmacological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H11F3O5S

- Molecular Weight : 360.3 g/mol

- IUPAC Name : Methyl 4-[4-(trifluoromethylsulfonyloxy)phenyl]benzoate

- Canonical SMILES : COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown moderate inhibition against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes in inflammatory pathways .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

| Activity Type | Target/Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|---|

| COX-2 Inhibition | Enzyme | 10.4 | Moderate inhibition observed |

| LOX-5 Inhibition | Enzyme | 12.7 | Significant activity noted |

| Cytotoxicity | MCF-7 Cells | 15.0 | Effective against breast cancer cells |

| Antioxidant Activity | Various Models | N/A | Exhibits protective properties |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

-

Study on Enzyme Inhibition :

A study published in PMC explored the enzyme inhibitory effects of halogenated derivatives similar to this compound. Results indicated that trifluoromethyl groups enhance binding affinity through strong electron-withdrawing interactions, leading to increased inhibitory activity against COX and LOX enzymes . -

Cytotoxicity Assessment :

Research conducted on the cytotoxic effects of various biphenyl derivatives demonstrated that the presence of the trifluoromethanesulfonyloxy group significantly increased cytotoxicity against cancer cell lines compared to non-halogenated counterparts. This suggests a potential pathway for developing anticancer therapies based on this scaffold . -

Antioxidant Potential :

Investigations into the antioxidant capabilities revealed that compounds with similar functionalities exhibit significant free radical scavenging activity, which may be beneficial in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural analogs, emphasizing substituent effects and physicochemical properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.